Cas no 1701838-26-7 (2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol)

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol
- 1701838-26-7
- EN300-1981328
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- インチ: 1S/C8H7Cl3O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3,7,12H,4H2
- InChIKey: JATJLMKOCPHTBK-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC=C(C=1Cl)Cl)O
計算された属性
- 精确分子量: 223.956248g/mol
- 同位素质量: 223.956248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 2.9
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981328-2.5g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1981328-0.05g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1981328-1.0g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 1g |
$1100.0 | 2023-05-31 | ||
Enamine | EN300-1981328-1g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 1g |
$557.0 | 2023-09-16 | ||
Enamine | EN300-1981328-10.0g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 10g |
$4729.0 | 2023-05-31 | ||
Enamine | EN300-1981328-0.25g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1981328-5g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1981328-5.0g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 5g |
$3189.0 | 2023-05-31 | ||
Enamine | EN300-1981328-0.5g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1981328-0.1g |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |
1701838-26-7 | 0.1g |
$490.0 | 2023-09-16 |
2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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2. Back matter
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
2-chloro-1-(2,3-dichlorophenyl)ethan-1-olに関する追加情報
2-Chloro-1-(2,3-Dichlorophenyl)Ethan-1-Ol: A Comprehensive Overview
The compound 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol, identified by the CAS number 1701838-26-7, is a versatile organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a hydroxyl-substituted ethane chain. Recent studies have highlighted its potential in the development of advanced materials and pharmaceuticals, making it a subject of interest for researchers worldwide.
One of the key features of 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol is its ability to undergo various chemical transformations. For instance, its hydroxyl group can be readily modified to form esters or ethers, which are valuable intermediates in organic synthesis. Additionally, the presence of multiple chlorine atoms in the molecule enhances its reactivity and stability under certain conditions. These properties have been exploited in recent research to develop novel synthetic pathways for complex organic molecules.
In the context of material science, 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol has shown promise as a precursor for high-performance polymers. Researchers have demonstrated that this compound can be polymerized under controlled conditions to form materials with exceptional thermal and mechanical properties. These findings have opened new avenues for its application in industries such as aerospace and electronics, where durable and heat-resistant materials are highly sought after.
The pharmaceutical industry has also taken notice of this compound due to its potential as a building block for drug development. Recent studies have explored its role in the synthesis of bioactive molecules with anti-inflammatory and anti-cancer properties. The ability to modify the molecule's structure while retaining its core functionality has made it an attractive candidate for medicinal chemists seeking to design more effective therapeutic agents.
From an environmental perspective, understanding the behavior of 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol in different ecosystems is crucial. Research has shown that this compound exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its environmental safety. However, further studies are needed to assess its long-term impact on aquatic life and soil health.
In conclusion, 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol (CAS No. 1701838-26-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool for researchers and developers alike. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an even greater role in shaping future innovations in science and technology.
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